molecular formula C25H34Cl2N4O2 B11712918 [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine

[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine

Cat. No.: B11712918
M. Wt: 493.5 g/mol
InChI Key: RHZIVZMSCPEPKO-UHFFFAOYSA-N
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Description

[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, diethylamino, ethoxy, and hydrazinylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine typically involves multiple steps, starting with the preparation of the fluorenyl core. The fluorenyl core is then functionalized with dichloro and diethylamino groups through a series of substitution reactions. The ethoxy and hydrazinylidene groups are introduced in subsequent steps, often involving the use of specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in batch or continuous processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations in industrial production include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Scientific Research Applications

[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-({3,6-Dichloro-7-[2-(dimethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]dimethylamine
  • [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]methylamine

Uniqueness

Compared to similar compounds, [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H34Cl2N4O2

Molecular Weight

493.5 g/mol

IUPAC Name

2-[3,6-dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidenefluoren-2-yl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C25H34Cl2N4O2/c1-5-30(6-2)9-11-32-23-15-19-17(13-21(23)26)18-14-22(27)24(16-20(18)25(19)29-28)33-12-10-31(7-3)8-4/h13-16H,5-12,28H2,1-4H3

InChI Key

RHZIVZMSCPEPKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C2C(=C1)C(=NN)C3=CC(=C(C=C32)Cl)OCCN(CC)CC)Cl

Origin of Product

United States

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